(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzothiazole ring. The ethyl ester and imine functional groups may introduce some steric hindrance, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the imine and ester functional groups. For example, the imine could undergo hydrolysis to form an amine and a carbonyl compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzothiazole ring could contribute to aromaticity, and the ethyl ester could make the compound more hydrophobic .Scientific Research Applications
1. Novel Synthesis Methods
Ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate and its analogs have been synthesized through various novel methods, providing a foundation for further exploration in scientific research. For instance, Nassiri and Milani (2020) reported the synthesis of a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through reactions in good yields, confirming the structures with various spectroscopic methods (Nassiri & Milani, 2020). Similarly, synthesis pathways involving ethyl 2-(benzo[d]thazol-2-yl)acetate interacting with different arylidinemalononitrile derivatives and other reactants have been explored, leading to a variety of novel compounds with confirmed structures (Mohamed, 2014; Mohamed, 2021).
2. Structural and Computational Analysis
Detailed structural elucidation and computational analysis have been a significant focus in the research of compounds related to ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. Mabkhot et al. (2019) provided insights into the synthesis, X-ray analysis, and computational studies of similar compounds, revealing the geometric parameters, NMR spectra, and moderate anticancer activity (Mabkhot et al., 2019).
3. Antimicrobial and Anti-cancer Applications
The compounds synthesized from ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have shown promise in antimicrobial and anticancer applications. Spoorthy et al. (2021) discussed the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their potential in combating microbial infections (Spoorthy et al., 2021). Furthermore, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, demonstrating their anticancer activities and providing a new direction for cancer treatment research (Osmaniye et al., 2018).
Properties
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-6-29-19(25)12-24-16-10-13(2)9-14(3)20(16)30-22(24)23-21(26)15-7-8-17(27-4)18(11-15)28-5/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFTDXIXFNEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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